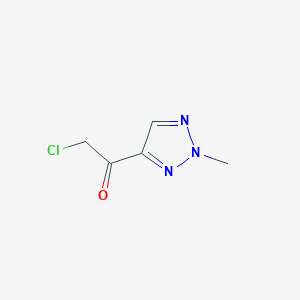

![molecular formula C9H14F3N B1434909 9-(Trifluoromethyl)-6-azaspiro[3.5]nonane CAS No. 1803582-16-2](/img/structure/B1434909.png)

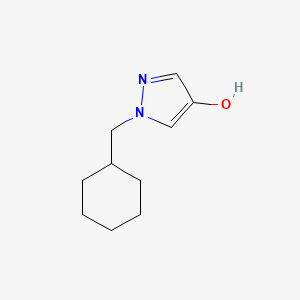

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Overview

Description

The compound “9-(Trifluoromethyl)-6-azaspiro[3.5]nonane” is a spirocyclic compound, which means it has two rings sharing a single atom . The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds using various methods . Spirocyclic compounds, on the other hand, can be synthesized through several routes, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group and the spirocyclic structure. Trifluoromethyl groups are known to influence the electronic properties of the molecule . The spirocyclic structure could also influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the nitrogen atom in the azaspiro ring. Trifluoromethyl groups are known to participate in various reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl group and the spirocyclic structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications

Synthesis and Biological Activity

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane and its derivatives have been explored in several scientific studies focusing on their synthesis and potential biological activities. The incorporation of trifluoromethyl groups into azaspiro compounds has been shown to enhance anticonvulsant activity. For example, a study by Obniska et al. (2006) demonstrated the anticonvulsant effects of N-benzyl derivatives of azaspiro compounds with fluoro and trifluoromethyl substituents, highlighting the significance of fluoro or trifluoromethyl substituents in increasing anticonvulsant activity compared to chloro, methoxy, or methyl analogues (Obniska et al., 2006).

Chemical Synthesis Techniques

Innovative synthetic techniques have been developed to construct various trifluoromethylated azaspiro compounds. For instance, Han et al. (2014) reported a copper-mediated intramolecular trifluoromethylation approach to produce trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Han et al., 2014). This highlights a trend in utilizing metal-catalyzed reactions for the efficient synthesis of complex azaspiro structures.

Application in Synthesizing Bioactive Molecules

The azaspiro[3.5]nonane scaffold is a core structure in various bioactive molecules. Synthetic approaches to these structures provide a foundation for developing new pharmaceuticals. For example, the synthesis of spirosuccinimide, a moiety of asperparaline A, demonstrates the utility of azaspiro compounds in constructing natural product analogs with potential bioactivity (TANIMORI et al., 2000).

Advances in Cyclization Techniques

Cyclization techniques have advanced the synthesis of azaspiro compounds. The work by Huynh et al. (2017) on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the development of novel synthetic pathways that simplify the construction of complex azaspiro scaffolds (Huynh et al., 2017).

Mechanistic Studies and Cyclization Processes

Mechanistic studies and novel cyclization processes have been explored, shedding light on the synthesis and reactivity of azaspiro compounds. An example is the investigation into the mechanism and rate constants of sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals, providing insights into the construction of 1-azaspiro[4.4]nonane structures (Bejarano et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-(trifluoromethyl)-6-azaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAQCURGWZIETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNCCC2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)

![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)

![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)

![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)

![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

![10,13-Dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1434840.png)

![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)